3-Bromo-4-(cyclopropylsulfamoyl)benzoic acid
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Overview
Description
3-Bromo-4-(cyclopropylsulfamoyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a bromine atom at the third position and a cyclopropylsulfamoyl group at the fourth position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(cyclopropylsulfamoyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of 4-(cyclopropylsulfamoyl)benzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(cyclopropylsulfamoyl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states.
Reduction Reactions: The compound can be reduced to form different reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction reactions may yield different oxidation or reduction products.
Scientific Research Applications
3-Bromo-4-(cyclopropylsulfamoyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(cyclopropylsulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropylsulfamoyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-hydroxybenzoic acid
- 4-Bromo-3-(chlorosulfonyl)benzoic acid
- 3-Bromo-5-hydroxybenzoic acid
Uniqueness
3-Bromo-4-(cyclopropylsulfamoyl)benzoic acid is unique due to the presence of the cyclopropylsulfamoyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
651058-87-6 |
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Molecular Formula |
C10H10BrNO4S |
Molecular Weight |
320.16 g/mol |
IUPAC Name |
3-bromo-4-(cyclopropylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C10H10BrNO4S/c11-8-5-6(10(13)14)1-4-9(8)17(15,16)12-7-2-3-7/h1,4-5,7,12H,2-3H2,(H,13,14) |
InChI Key |
QOFUMVGKKMXZJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=C(C=C2)C(=O)O)Br |
Origin of Product |
United States |
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